molecular formula C15H14ClNO4 B2401113 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid CAS No. 1031765-27-1

4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2401113
CAS No.: 1031765-27-1
M. Wt: 307.73
InChI Key: RRKIMBSIGJATEF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a chlorophenyl group, a furylmethylamino group, and a butanoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Furylmethylamino Group: This step might involve the reaction of a furan derivative with an amine to form the furylmethylamino group.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid depends on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways would depend on the biological context, such as metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-aminobutanoic acid: Similar structure but lacks the furylmethyl group.

    4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-(4-Chlorophenyl)-2-((2-thienylmethyl)amino)-4-oxobutanoic acid: Similar structure but with a thienyl group instead of a furyl group.

Uniqueness

4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKIMBSIGJATEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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